molecular formula C10H13NO2 B1362653 N-Phenylglycine ethyl ester CAS No. 2216-92-4

N-Phenylglycine ethyl ester

Cat. No.: B1362653
CAS No.: 2216-92-4
M. Wt: 179.22 g/mol
InChI Key: MLSGRWDEDYJNER-UHFFFAOYSA-N
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Description

N-Phenylglycine ethyl ester: is an organic compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . It is also known as ethyl N-phenylglycinate. This compound is a derivative of glycine, where the amino group is substituted with a phenyl group and the carboxyl group is esterified with ethanol. It appears as a white to light beige crystalline powder and is soluble in organic solvents such as ethanol, ether, and chloroform .

Mechanism of Action

Target of Action

N-Phenylglycine ethyl ester is a chemical compound

Mode of Action

It is known that the compound can be used as an intermediate in organic synthesis , but the specific interactions with its targets and the resulting changes are not well-understood

Biochemical Pathways

It is known that this compound can be used as an intermediate in organic synthesis , suggesting that it may participate in various biochemical reactions.

Result of Action

As an intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to synthesize N-Phenylglycine ethyl ester involves the esterification of N-Phenylglycine with ethanol in the presence of an acid catalyst such as sulfuric acid.

    Alternative Synthesis: Another method involves the reaction of phenylglycine with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound often employs the esterification method due to its simplicity and cost-effectiveness. The process involves large-scale refluxing of N-Phenylglycine with ethanol and an acid catalyst, followed by purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Materials Chemistry

N-Phenylglycine ethyl ester has been studied as a coinitiator in radical photopolymerization processes. It serves as an alternative to traditional coinitiators such as tertiary amines when used with camphorquinone in acidic aqueous formulations. Research indicates that the presence of water affects the photoreactivity of this compound, but modifications with electron-withdrawing groups can enhance its stability and performance in photopolymerization reactions .

Pharmaceutical Applications

N-Phenylglycine derivatives are being explored for their potential therapeutic effects, particularly in the development of anticonvulsant drugs. A recent study focused on creating hybrid compounds that integrate N-phenylglycine derivatives with known TRPV1 antagonists. These compounds exhibited significant anticonvulsant activity in various seizure models, suggesting their potential for treating neurological disorders such as epilepsy .

Analytical Chemistry

In analytical applications, this compound is utilized for the development of sensitive detection methods for phenylalanine, particularly relevant in diagnosing phenylketonuria (PKU). An electrochemical biosensor has been developed using aptamer technology for the selective detection of phenylalanine, showcasing the compound's utility in biochemical assays .

Table 1: Summary of Applications

Application AreaDescriptionReference
Materials ChemistryCoinitiator in radical photopolymerization; enhances stability and performance
PharmaceuticalsDevelopment of anticonvulsant drugs; hybrid compounds show efficacy against seizures
Analytical ChemistryUsed in electrochemical biosensors for detecting phenylalanine; relevant for PKU diagnosis

Case Study 1: Photopolymerization Applications

A study conducted by Burtscher et al. demonstrated that this compound could significantly improve the photoreactivity of formulations containing camphorquinone when modified with para-substituted electron-withdrawing groups. This modification led to enhanced storage stability and performance in radical polymerization processes .

Case Study 2: Anticonvulsant Activity

In a focused combinatorial chemistry approach, researchers synthesized a series of N-phenylglycine derivatives that exhibited potent anticonvulsant properties in animal models. The study highlighted the importance of structural modifications to enhance therapeutic efficacy while maintaining safety profiles .

Comparison with Similar Compounds

Uniqueness: N-Phenylglycine ethyl ester is unique due to its combination of a phenyl group and an ethyl ester group, which imparts specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .

Biological Activity

N-Phenylglycine ethyl ester (NPGEE) is a compound that has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 2216-92-4
  • Physical State : Solid
  • Melting Point : 53.0 to 57.0 °C

NPGEE is characterized as a white to light yellow crystalline solid with a purity exceeding 98% .

Biological Activities

NPGEE exhibits a range of biological activities, including antimicrobial, herbicidal, and potential anticancer properties. Below is a summary of its notable effects:

Antimicrobial Activity

Research indicates that NPGEE possesses significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent . This activity is attributed to its ability to inhibit cell wall synthesis, similar to other β-lactam antibiotics .

Herbicidal Properties

NPGEE has been shown to maintain herbicidal activity comparable to diphenyl herbicides. Its mechanism involves the inhibition of specific biochemical pathways essential for plant growth, making it a candidate for agricultural applications .

Anticancer Potential

Emerging studies suggest that NPGEE may have anticancer properties. Its derivatives have been explored for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .

The biological activity of NPGEE can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : NPGEE interferes with enzymes involved in critical metabolic pathways.
  • Cell Membrane Disruption : It alters membrane permeability, leading to cell lysis in microbial cells.
  • Apoptosis Induction : In cancer cells, NPGEE can activate apoptotic pathways, leading to programmed cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of NPGEE against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Herbicidal Activity Assessment

Another study assessed the herbicidal effects of NPGEE on common agricultural weeds. The compound showed a significant reduction in weed biomass at concentrations as low as 100 µg/mL.

Weed SpeciesBiomass Reduction (%) at 100 µg/mL
Amaranthus retroflexus70
Chenopodium album65

Properties

IUPAC Name

ethyl 2-anilinoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)8-11-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSGRWDEDYJNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062264
Record name Glycine, N-phenyl-, ethyl ester
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2216-92-4
Record name N-Phenylglycine ethyl ester
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Record name N-Phenylglycine ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-phenyl-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-phenyl-, ethyl ester
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Record name Ethyl N-phenylglycinate
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Record name N-PHENYLGLYCINE ETHYL ESTER
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Synthesis routes and methods I

Procedure details

To a solution of aniline (9.7 g, 104 mmol) and ethyl bromoacetate (16.3 g, 98 mmol) in 150 mL of absolute ethanol was added solid sodium acetate (8.1 g, 99 mmol) in portions. After stirring at room temperature, the solvent was removed by rotary evaporator and the residue suspended in diethyl ether, filtered through Celite and concentrated. Chromatography of the crude residue on silica gel using 20-80 ethyl acetate-hexane as eluant gave the title compound (580 mg) as a light brown solid. The structure was supported by NMR, infrared spectroscopy, elemental analysis, and mass spectroscopy.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 250 mL round-bottom flask equipped with addition funnel and argon inlet was added 50 mL of aniline III which was stirred mechanically at 0° C. under argon atmosphere. Ethyl bromoacetate, 25 mL (224 mmol) was added in dropwise fashion over 60 min. The mixture slowly solidified and was allowed to stand unstirred at -25° C. for 18 hours. The solid was chipped from the flask and partitioned between dichloromethane (CH2Cl2) and water. The aqueous layer was made basic with 20 mL 50 NaOH solution and extracted with CH2Cl2. The combined organic layers were washed well with H2O, dried over MgSO4 and concentrated. The residue was crystallized from hexane containing a trace of CH2Cl2. Total yield was 28 g (156 mmol, 70% yield) based on ethyl bromoacetate used. mp. 54°-55° C., 1H-NMR (CDCl3) ppm δ7.19 (t, 2H, J= 7 Hz), 6.76 (t, 1H, J=7 Hz), 6.60 (d, 1H, J=7 Hz), 4.24 (q, 2H, J=7 Hz), 3.89 (S, 2H), 1.29 (t, 3H, J=7 Hz; IR (KBr) 3420, 1742, 1610, 1520, 1220 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable synthetic application of N-Phenylglycine ethyl ester?

A1: this compound serves as a valuable precursor in the synthesis of dibenzo[b,g][1,5]naphthyridine-6,12(5H,11H)dione, also known as epindolidione []. This synthesis involves a multi-step process:

    Q2: How does this compound behave at high temperatures?

    A2: Studies reveal that this compound undergoes gas-phase elimination at elevated temperatures (290.4–420.3°C) []. This unimolecular reaction follows first-order kinetics and primarily yields N-methylaniline with a minor amount of aniline as a byproduct. This decomposition occurs at a slower rate compared to its parent compound, N-Phenylglycine.

    Q3: Has this compound been explored for any biological activity?

    A3: While not directly studied, a derivative of this compound, namely N-[p-(2-methoxycarbonyl-4-amidinophenoxycarbonyl)benzoyl]-N-phenylglycine ethyl ester acetate, has demonstrated inhibitory activity against Df-protease []. Df-protease, a protease found in house dust mites (Dermatophagoides farinae), is implicated in allergic responses. This inhibition suggests potential applications in mitigating mite-induced allergic reactions.

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